Diflunisal glucuronide ether
Übersicht
Beschreibung
“Diflunisal glucuronide ether” belongs to the class of organic compounds known as phenolic glycosides . It is a metabolite of Diflunisal, which is a non-steroidal drug with analgesic, anti-inflammatory, and antipyretic properties . Diflunisal is a difluorophenyl derivative of salicylic acid .
Synthesis Analysis
The synthesis of Diflunisal glucuronide ether involves the glucuronidation of Diflunisal . This process is capacity-limited, with the enzyme system for ether glucuronide having a lower Km and capacity than the system responsible for the ester glucuronidation .
Chemical Reactions Analysis
Diflunisal is almost entirely eliminated from the body by biotransformation to three metabolites; namely, acyl glucuronide, the phenolic glucuronide, and the sulfate conjugates . The phenolic glucuronide conjugate is the predominant metabolite .
Wissenschaftliche Forschungsanwendungen
Diflunisal phenolic glucuronide, also known as Diflunisal glucuronide ether or by its chemical name (2S,3S,4S,5R,6S)-6-[2-carboxy-4-(2,4-difluorophenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal. Here is a comprehensive analysis of its scientific research applications across various fields:
Drug Metabolism and Pharmacokinetics
Diflunisal phenolic glucuronide is a key metabolite in the study of drug metabolism and pharmacokinetics. It is used to understand the glucuronidation process, which is a major pathway for drug elimination in the human body . This metabolite helps researchers investigate the efficiency of drug clearance and the potential for drug-drug interactions.
Toxicology and Safety Assessment
The formation of Diflunisal phenolic glucuronide is crucial in assessing the safety of Diflunisal. Studies have shown that acyl glucuronides can be reactive and potentially form covalent adducts with proteins, which may lead to adverse drug reactions . Thus, this metabolite is significant in toxicological studies and safety assessments of NSAIDs.
Pharmacological Activity
Research has indicated that some glucuronides, including Diflunisal phenolic glucuronide, may possess pharmacological activity themselves. This opens up potential therapeutic applications and the possibility of using glucuronide metabolites as active drugs .
Prodrug Development
Diflunisal phenolic glucuronide’s properties are being explored in the development of prodrugs. Prodrugs are inactive compounds that can be metabolized into active drugs within the body. The knowledge of how Diflunisal is metabolized into its glucuronide form aids in designing prodrugs that can improve drug solubility, absorption, and distribution .
Chemical Synthesis and Drug Design
The chemical structure of Diflunisal phenolic glucuronide is studied for its implications in chemical synthesis and drug design. Understanding its structure-activity relationship helps in designing new drugs with better efficacy and reduced side effects .
Bioanalytical Method Development
This metabolite is used in the development of bioanalytical methods. It serves as a reference compound for validating analytical techniques like HPLC and mass spectrometry, which are used to quantify drug concentrations in biological samples .
Understanding Drug-Induced Liver Injury (DILI)
Diflunisal phenolic glucuronide is instrumental in researching Drug-Induced Liver Injury (DILI). By studying its interaction with liver enzymes and proteins, researchers can better understand the mechanisms behind DILI and develop strategies to prevent it .
Exploring Drug Excretion Pathways
The excretion pattern of Diflunisal phenolic glucuronide provides insights into the biliary and renal excretion pathways of drugs. This information is vital for predicting drug accumulation in patients with impaired kidney or liver function .
Wirkmechanismus
Target of Action
Diflunisal phenolic glucuronide, also known as Diflunisal glucuronide ether, primarily targets the cyclooxygenase-1 and 2 (COX-1 and 2) enzymes . These enzymes play a crucial role in the formation of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound acts by reversibly inhibiting the COX-1 and 2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, leading to its antipyretic, analgesic, and anti-inflammatory properties . Other proposed mechanisms include inhibiting chemotaxis, altering lymphocyte activity, inhibiting neutrophil aggregation/activation, and decreasing proinflammatory cytokine levels .
Biochemical Pathways
Diflunisal phenolic glucuronide affects the arachidonic acid pathway . By inhibiting the COX-1 and 2 enzymes, it disrupts the synthesis of prostaglandins via this pathway . This disruption can lead to downstream effects such as reduced inflammation and pain .
Pharmacokinetics
The compound exhibits good absorption and is extensively metabolized to glucuronide conjugates . The predominant metabolite is the ether (phenolic) glucuronide conjugate . It has a half-life elimination of 8 to 12 hours, which can be prolonged with renal impairment . The compound is excreted in the urine (~90% as glucuronide conjugates) and feces (<5%) .
Result of Action
The result of Diflunisal phenolic glucuronide’s action is the relief of pain accompanied by inflammation, and symptomatic treatment of conditions like rheumatoid arthritis and osteoarthritis . Its anti-inflammatory, analgesic, and antipyretic properties contribute to these effects .
Action Environment
The action of Diflunisal phenolic glucuronide can be influenced by environmental factors such as the presence of liver disease. For instance, both the phenolic and acyl glucuronidation pathways of diflunisal are equally susceptible to the effects of liver cirrhosis . This can affect the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-carboxy-4-(2,4-difluorophenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(10(5-7)17(25)26)29-19-15(24)13(22)14(23)16(30-19)18(27)28/h1-6,13-16,19,22-24H,(H,25,26)(H,27,28)/t13-,14-,15+,16-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZXVQOCMCPTHC-KSPMYQCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207143 | |
Record name | Diflunisal glucuronide ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diflunisal glucuronide ether | |
CAS RN |
58446-29-0 | |
Record name | Diflunisal glucuronide ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diflunisal glucuronide ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does diflunisal phenolic glucuronide form, and how does its formation affect diflunisal clearance?
A1: Diflunisal phenolic glucuronide (DPG) is a metabolite of the nonsteroidal anti-inflammatory drug diflunisal. It is formed through glucuronidation, a major metabolic pathway in the liver, where a glucuronic acid molecule is attached to diflunisal. Interestingly, while DPG formation itself doesn’t appear to be significantly affected by diflunisal dose, the formation of another metabolite, diflunisal acyl glucuronide (DAG), demonstrates dose-dependent saturation. This saturation of DAG formation, as opposed to DPG formation, is the main driver behind the dose-dependent decrease observed in the total plasma clearance of diflunisal. []
Q2: Are there interindividual differences in the metabolism of diflunisal to its metabolites, including DPG?
A2: Yes, studies have shown significant interindividual variability in the formation of diflunisal metabolites, including DPG. Research indicates that factors like sex, use of oral contraceptives, and smoking habits can influence the metabolic ratios of DPG and other diflunisal metabolites. For instance, women taking estrogen-containing oral contraceptives were found to excrete lower levels of diflunisal sulfate (DS) and higher levels of DAG compared to women not using oral contraceptives. Similarly, cigarette smokers exhibited a reduction in DS excretion. []
Q3: Does adjuvant-induced arthritis affect the glucuronidation process?
A3: Yes, research using adjuvant-induced arthritic rat models has shown that this condition can significantly impair the hepatic microsomal glucuronidation of certain substrates. Notably, the formation of both DPG and DAG was found to be significantly decreased in arthritic rats compared to healthy controls. [] This suggests a potential link between inflammatory conditions like arthritis and the impairment of specific glucuronidation pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.